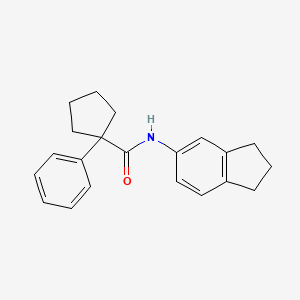

N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c23-20(22-19-12-11-16-7-6-8-17(16)15-19)21(13-4-5-14-21)18-9-2-1-3-10-18/h1-3,9-12,15H,4-8,13-14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOUEIGNDPMVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene, using a palladium catalyst under hydrogen gas.

Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often involving a Grignard reagent or an organolithium compound.

Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the cyclopentane ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) are often employed.

Major Products

Oxidation: Products may include indanone or indane carboxylic acid derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or anticancer agent, depending on its interaction with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Cathinone Derivatives

1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone

- Structure : Shares the 2,3-dihydro-1H-indenyl group but replaces the carboxamide with a ketone and pyrrolidine substituent.

- Applications: Identified as a novel psychoactive substance (NPS) with stimulant properties. Analytical characterization via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography confirms its structural uniqueness .

- Key Difference : The target compound lacks the pyrrolidine and ketone moieties linked to psychoactivity, suggesting divergent biological targets.

Substituted Amines

5-APDI (1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine)

- Structure : Features a primary amine (-NH₂) attached to a propane chain and the indenyl group.

- Applications : Reported as a new synthetic stimulant in the EU in 2012 .

- Key Difference: The absence of an amine group in the target compound likely reduces its interaction with monoamine transporters, a common target for stimulants.

Sulfonamide Derivatives

N-(2,3-Dihydro-1H-inden-5-yl)methanesulfonamide

- Structure : Contains a methanesulfonamide (-SO₂NH₂) group instead of the carboxamide.

- Properties: Molecular formula C₁₀H₁₃NO₂S (MW 211.28) with applications unstated but structurally relevant for sulfonamide-based therapeutics .

Urea-Based Compounds

N-(2,3-Dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea

- Structure : Urea linkage (-NHCONH-) connecting the indenyl group to a methoxy-methylphenyl moiety.

- Key Difference : Urea derivatives typically exhibit hydrogen-bonding capabilities distinct from carboxamides, altering binding affinities.

Acetamide Analogues

N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide

- Structure : Methoxy-substituted indenyl group with an acetamide (-NHCOCH₃) chain.

- Synthesis : Prepared via photochemical methoxylation using Mes-Acr⁺ and K₂HPO₄, yielding 40% isolated product .

Structural and Functional Comparison Table

Key Observations

- Structural Flexibility : The 2,3-dihydro-1H-indenyl group serves as a versatile scaffold, accommodating diverse functional groups (e.g., carboxamides, sulfonamides, ureas) for tailored biological or chemical properties.

- Pharmacological Divergence: Minor structural changes (e.g., ketone vs. carboxamide) significantly alter bioactivity, as seen in the contrast between psychoactive cathinones and non-psychoactive carboxamides .

- Analytical Techniques : HRMS, NMR, and X-ray crystallography are critical for differentiating these compounds, especially given their structural similarities .

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide, also known by its CAS number 101507-15-7, is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 305.41 g/mol. The structure features a cyclopentane ring fused with an indene moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H23NO |

| Molecular Weight | 305.41 g/mol |

| CAS Number | 101507-15-7 |

| IUPAC Name | This compound |

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities:

- Antinociceptive Effects : Studies have shown that this compound has significant antinociceptive properties, which may be beneficial in pain management. It appears to modulate pain pathways in the central nervous system.

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in various models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection against oxidative stress and neurodegenerative conditions.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors in the brain and peripheral nervous system, influencing neurotransmitter release and modulating inflammatory pathways.

Case Study 1: Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry evaluated the antinociceptive effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups. The study concluded that the compound could be a candidate for developing new analgesics.

Case Study 2: Anti-inflammatory Effects

In another research project focusing on inflammatory models, this compound was shown to inhibit the production of pro-inflammatory cytokines. This suggests its potential utility in treating conditions like arthritis and other inflammatory disorders.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide with high purity and yield?

Methodological Answer: The synthesis typically involves coupling the indene derivative (e.g., 2,3-dihydro-1H-inden-5-amine) with 1-phenylcyclopentane-1-carboxylic acid. Key steps include:

- Amide Bond Formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful moisture control.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Q. Table 1: Reaction Condition Comparison

| Parameter | Condition 1 (DCC/DMAP in DCM) | Condition 2 (EDC/DMAP in THF) |

|---|---|---|

| Yield (%) | 65-75 | 70-80 |

| Purity (HPLC) | >95% | >98% |

| Key Reference |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the indenyl, cyclopentane, and phenyl moieties. Key signals include aromatic protons (δ 6.8–7.4 ppm) and cyclopentane carbons (δ 25–35 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine the molecular ion ([M+H]⁺) with <2 ppm error .

Q. How can researchers design preliminary biological assays to evaluate its bioactivity (e.g., enzyme inhibition, receptor binding)?

Methodological Answer:

- In Vitro Screening :

- Enzyme Assays : Use fluorescence-based or colorimetric kits (e.g., β-lactamase inhibition assays) with IC₅₀ determination.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples.

- Structural Analogs : Compare activity with derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify pharmacophores .

Advanced Research Questions

Q. What strategies can be employed to synthesize enantiomerically pure forms of this compound, and how do stereochemical variations impact biological activity?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like cyclopentane ring formation .

- Biological Impact : Test enantiomers in receptor-binding assays. For example, the (R)-enantiomer may show higher affinity due to steric complementarity with hydrophobic binding pockets .

Q. How should researchers resolve contradictions in bioactivity data observed across different studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, temperature, cell lines) across studies. Variability often arises from differences in buffer systems or protein concentrations.

- Validation Experiments : Replicate assays under standardized protocols (e.g., CLIA guidelines) and use orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Structural Confirmation : Verify compound integrity via NMR and HRMS to rule out degradation or impurities .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Focus on hydrophobic interactions from the indenyl and phenyl groups .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. A high logP (>3) may indicate poor aqueous solubility, necessitating formulation adjustments .

- MD Simulations : Run nanosecond-scale simulations in GROMACS to assess binding stability and conformational changes .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency or selectivity?

Methodological Answer:

- Core Modifications :

- Indenyl Substituents : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding affinity (see Table 2).

- Cyclopentane Ring : Replace with cyclohexane to assess steric effects on target engagement .

- Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .

Q. Table 2: SAR of Key Derivatives

| Derivative | Modification | IC₅₀ (Enzyme X) | Selectivity (vs. Enzyme Y) |

|---|---|---|---|

| Parent Compound | None | 1.2 µM | 10-fold |

| 4-Fluoro Analog | -F at indenyl C5 | 0.8 µM | 25-fold |

| Methoxy-Cyclopentane | -OCH₃ on cyclopentane | 2.5 µM | 5-fold |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.